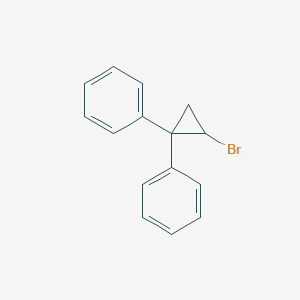

(2-Bromo-1-phenylcyclopropyl)benzene

Description

(2-Bromo-1-phenylcyclopropyl)benzene (CAS: 32812-52-5) is a brominated cyclopropane derivative with the molecular formula C₁₅H₁₃Br and a molecular weight of 273.168 g/mol. It features a cyclopropane ring substituted with a bromine atom at position 2 and a phenyl group at position 1, attached to a benzene ring. Key physicochemical properties include a density of 1.405 g/cm³, boiling point of 343.7°C at 760 mmHg, and a flash point of 146°C .

Properties

CAS No. |

32812-52-5 |

|---|---|

Molecular Formula |

C15H13Br |

Molecular Weight |

273.17 g/mol |

IUPAC Name |

(2-bromo-1-phenylcyclopropyl)benzene |

InChI |

InChI=1S/C15H13Br/c16-14-11-15(14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2 |

InChI Key |

QWRHDBXSRWIYNB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Bromine substitution in this compound introduces steric bulk and polarizability compared to non-halogenated analogues like 1-phenylcyclopropane.

- Bromopropylate and chloropropylate, though structurally distinct (ester functionalities and benzophenone cores), share halogen substituents that influence their pesticidal activity. Bromine’s larger atomic radius may confer higher lipophilicity compared to chlorine .

Physicochemical Properties

A comparison of physical properties highlights the impact of halogenation and cyclopropane strain:

| Property | This compound | Bromopropylate | 1-Phenylcyclopropane |

|---|---|---|---|

| Molecular Weight (g/mol) | 273.168 | 436.12 | 118.18 |

| Boiling Point (°C) | 343.7 | 250–260 (decomposes) | 142–144 |

| Density (g/cm³) | 1.405 | 1.55 | 0.91 |

| Flash Point (°C) | 146 | >100 | 31 |

Analysis :

- The bromine atom and dual phenyl groups in this compound contribute to its higher density and boiling point compared to 1-phenylcyclopropane.

- Bromopropylate’s higher molecular weight and decomposition temperature reflect its ester-linked benzophenone structure, which is absent in the cyclopropane-based target compound .

Reactivity:

- The strained cyclopropane ring in this compound is susceptible to ring-opening reactions under thermal or catalytic conditions, a property less pronounced in non-cyclopropane analogues like bromopropylate .

- The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), offering synthetic versatility absent in unsubstituted cyclopropanes .

Q & A

Basic: What are the optimal synthetic routes for (2-Bromo-1-phenylcyclopropyl)benzene, and how can reaction yields be improved?

Answer:

The synthesis typically involves cyclopropanation of a brominated styrene derivative or bromination of a pre-formed cyclopropane ring. Key steps include:

- Cyclopropanation : Use transition-metal catalysts (e.g., Rh(II)) for stereoselective ring formation .

- Bromination : Electrophilic substitution with bromine in the presence of Lewis acids (e.g., AlCl₃) to target the cyclopropane-adjacent position .

- Yield Optimization : Monitor reaction kinetics via GC-MS (≥95% purity thresholds) and adjust stoichiometry of brominating agents to avoid over-halogenation .

Basic: What analytical techniques are most reliable for structural confirmation of this compound?

Answer:

- X-ray Crystallography : Use ORTEP-3 for thermal ellipsoid modeling to resolve cyclopropane ring geometry and bromine positioning .

- NMR Spectroscopy : Compare H NMR shifts for cyclopropane protons (δ ≈ 1.5–2.5 ppm) and aromatic protons (δ ≈ 6.8–7.5 ppm) .

- GC-MS : Validate molecular ion peaks at m/z 258 (M⁺) and fragmentation patterns (e.g., loss of Br at m/z 179) .

Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms for cyclopropane ring bromination?

Answer:

- DFT Calculations : Simulate bromine’s electrophilic attack on the cyclopropane ring using Gaussian or ORCA software. Compare activation energies for endo vs. exo transition states .

- Contradiction Analysis : If experimental data (e.g., regioselectivity) conflicts with computational predictions, re-evaluate solvent effects (polar aprotic vs. nonpolar) using COSMO-RS models .

Advanced: How should researchers address discrepancies in thermal stability data for this compound?

Answer:

- Controlled Replicates : Conduct DSC/TGA under inert atmospheres (N₂/Ar) to isolate decomposition pathways (e.g., cyclopropane ring opening vs. C-Br cleavage) .

- Iterative Refinement : Apply longitudinal study designs (e.g., 3-wave panel analysis) to identify confounding variables like moisture or light exposure .

Advanced: What isotopic labeling strategies are effective for tracking this compound in metabolic studies?

Answer:

- Deuteration : Synthesize deuterated analogs (e.g., -substituted derivatives) via Pd-catalyzed H/D exchange. Use H NMR (45–60 ppm) for detection .

- Radiolabeling : Introduce C at the cyclopropane carbon via Grignard reactions with CO₂ .

Methodological: How to design experiments mitigating photodegradation risks during storage?

Answer:

- Light Sensitivity : Store solutions in amber vials at ≤−20°C. Monitor UV-vis absorbance (λ = 280 nm) for degradation byproducts .

- Stabilizers : Add radical scavengers (e.g., BHT) at 0.1% w/v to inhibit bromine radical chain reactions .

Methodological: What protocols ensure reproducibility in cross-coupling reactions using this compound?

Answer:

- Catalyst Screening : Test Pd(PPh₃)₄, Ni(dppe)Cl₂, or CuI/ligand systems for Suzuki-Miyaura couplings. Optimize solvent (THF/toluene) and base (K₂CO₃) .

- Data Validation : Cross-reference melting points (literature: 56–58°C) and HPLC retention times (C18 column, 70:30 MeOH:H₂O) .

Methodological: How to differentiate steric vs. electronic effects in substituent modifications of the cyclopropane ring?

Answer:

- Steric Maps : Generate Connolly surfaces using Avogadro to quantify steric bulk at the bromine position .

- Hammett Analysis : Compare reaction rates of para-substituted aryl analogs (σ⁺ values) to isolate electronic contributions .

Notes

- Avoid commercial suppliers like ; prioritize peer-reviewed protocols .

- Advanced questions emphasize iterative validation and computational integration to resolve contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.